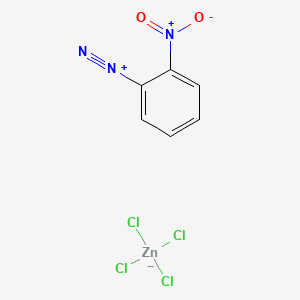

![molecular formula C11H7N3 B599696 [3,3'-Bipyridine]-5-carbonitrile CAS No. 1802-33-1](/img/structure/B599696.png)

[3,3'-Bipyridine]-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bipyridines are a class of chemical compounds which are known for their ability to act as ligands in coordination chemistry . They are characterized by two pyridine moieties linked together .

Synthesis Analysis

The synthesis of bipyridines often involves palladium-catalyzed reactions . For instance, Ye et al. reported the synthesis of dipyridines through the Pd-catalyzed non-directed C-3 arylation of pyridine .Molecular Structure Analysis

The structure of bipyridine complexes can be interpreted by different spectroscopic techniques such as MS, IR, 1H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance . These include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Applications De Recherche Scientifique

Synthèse de dérivés de la bipyridine

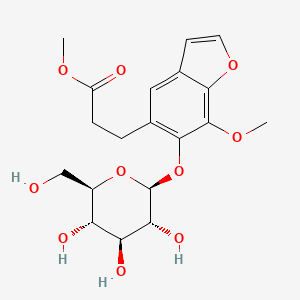

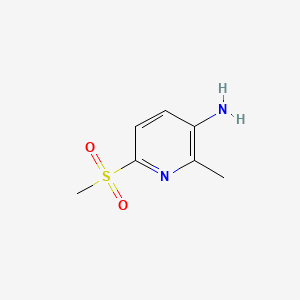

La bipyridine et les composés apparentés sont des matières premières ou des précurseurs d'une variété de substances précieuses {svg_1}. La synthèse de dérivés de la bipyridine a connu des progrès significatifs, avec des méthodes utilisant l'homocouplage et l'hétérocouplage de dérivés de la pyridine en présence d'un catalyseur {svg_2}.

Catalyseurs

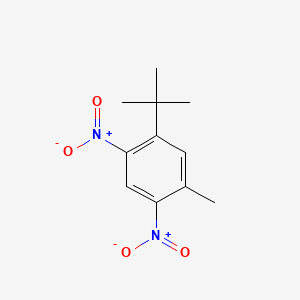

Les composés de la bipyridine se coordonnent fortement aux centres métalliques, ce qui peut entraîner une diminution de l'activité catalytique et du rendement dans le système réactionnel {svg_3}. Cependant, des progrès ont été réalisés au cours des 30 dernières années dans la synthèse de la bipyridine utilisant des complexes métalliques dans des conditions homogènes et hétérogènes {svg_4}.

Photosensibilisateurs

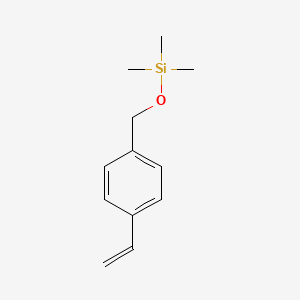

Les bipyridines et leurs dérivés sont largement utilisés comme photosensibilisateurs {svg_5}. Les photosensibilisateurs sont des molécules qui absorbent la lumière et transfèrent cette énergie à d'autres molécules dans leur voisinage. Cette propriété est utile dans une variété d'applications scientifiques et technologiques.

Molécules biologiquement actives

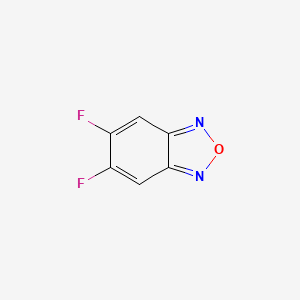

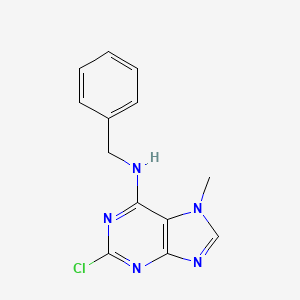

Les bipyridines et leurs dérivés sont utilisés comme composants fondamentaux dans diverses applications, y compris les molécules biologiquement actives {svg_6}. Ces molécules peuvent interagir avec les systèmes biologiques et peuvent être utilisées dans le développement de nouveaux médicaments et thérapies.

Ligands en catalyse par les métaux de transition

Les bipyridines servent d'excellents ligands en catalyse par les métaux de transition {svg_7}. Elles peuvent former des complexes stables avec de nombreux métaux de transition, et ces complexes peuvent être utilisés dans une variété de réactions catalytiques.

Structures supramoléculaires

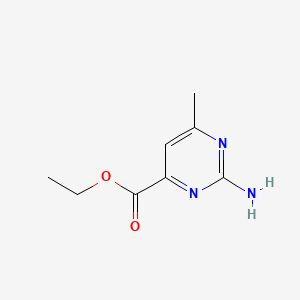

Les bipyridines sont utilisées dans la formation de structures supramoléculaires {svg_8}. Ces structures sont de grandes entités formées par l'assemblage de molécules individuelles, maintenues ensemble par des liaisons non covalentes.

Applications électrochimiques

Les réseaux organiques covalents (COF) synthétisés par réaction de 1,3,5-triformylphloroglucinol (Tp) et de 2,2'-bipyridine-5,5'-diamine (Bpy) via la réaction de Schiff ont été utilisés pour la coordination des ions cobalt, produisant des sites actifs Co–N abondants {svg_9}. Cela imite les systèmes moléculaires métal-bipyridine et a des applications potentielles en électrochimie {svg_10}.

Applications pharmacologiques

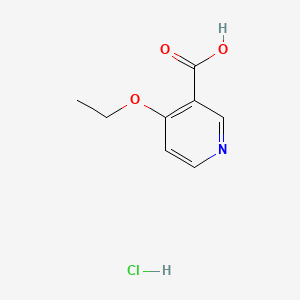

Le couplage croisé décarboxylatif des carboxylates de 3-pyridyle et de 4-pyridyle avec les bromures d'aryle permet la synthèse de 3- ou 4-arylpyridines d'intérêt pour les applications pharmacologiques {svg_11}.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-pyridin-3-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLNVPMNYUHAIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660345 |

Source

|

| Record name | [3,3'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802-33-1 |

Source

|

| Record name | [3,3′-Bipyridine]-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,3'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.